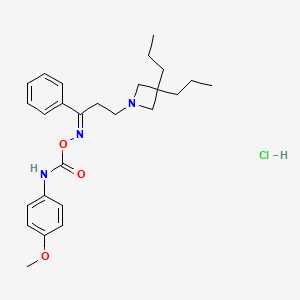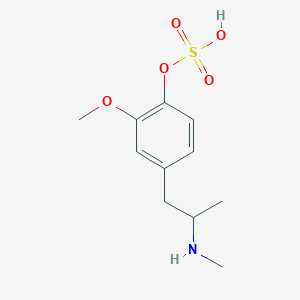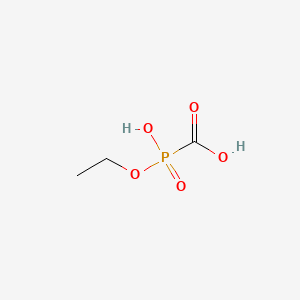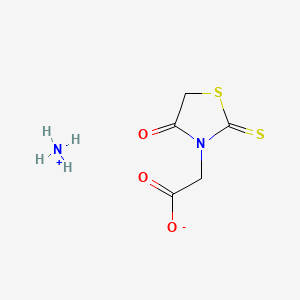
3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium salt of rhodanic acid, also known as ammonium thiocyanate, is an inorganic compound with the formula NH₄SCN. It is a colorless, crystalline solid that is highly soluble in water. This compound is commonly used in various industrial applications, including as a precursor to other chemicals, in photography, and in the synthesis of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium salt of rhodanic acid can be synthesized through the reaction of ammonium hydroxide with carbon disulfide, followed by oxidation. The general reaction is as follows: [ \text{NH}_3 + \text{CS}_2 \rightarrow \text{NH}_4\text{SCN} ]
Industrial Production Methods: In industrial settings, ammonium salt of rhodanic acid is typically produced by reacting ammonia with carbon disulfide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: Ammonium salt of rhodanic acid can undergo oxidation to form ammonium sulfate and carbon dioxide.
Reduction: It can be reduced to form thiourea.
Substitution: It can react with halogens to form corresponding halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as zinc or iron.
Substitution: Halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Ammonium sulfate and carbon dioxide.
Reduction: Thiourea.
Substitution: Ammonium halides.
Wissenschaftliche Forschungsanwendungen
Ammonium salt of rhodanic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions, including the synthesis of organic compounds.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Utilized in the synthesis of pharmaceuticals and as a diagnostic reagent.
Industry: Applied in the production of herbicides, fungicides, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of ammonium salt of rhodanic acid involves its ability to donate thiocyanate ions (SCN⁻). These ions can interact with various molecular targets, including metal ions and enzymes, leading to the formation of complexes or inhibition of enzymatic activity. The pathways involved include redox reactions and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
- Sodium thiocyanate (NaSCN)
- Potassium thiocyanate (KSCN)
- Calcium thiocyanate (Ca(SCN)₂)
Comparison:
- Solubility: Ammonium salt of rhodanic acid is highly soluble in water, similar to sodium and potassium thiocyanates, but more soluble than calcium thiocyanate.
- Reactivity: It exhibits similar reactivity patterns to other thiocyanates, undergoing oxidation, reduction, and substitution reactions.
- Applications: While all thiocyanates have similar applications, ammonium salt of rhodanic acid is particularly favored in biochemical and pharmaceutical applications due to its high solubility and stability.
Eigenschaften
CAS-Nummer |
88891-95-6 |
|---|---|
Molekularformel |
C5H8N2O3S2 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
azanium;2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate |
InChI |
InChI=1S/C5H5NO3S2.H3N/c7-3-2-11-5(10)6(3)1-4(8)9;/h1-2H2,(H,8,9);1H3 |
InChI-Schlüssel |
ILTPKTNBJUOFSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=S)S1)CC(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


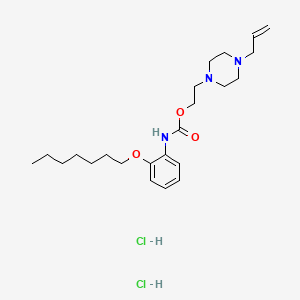

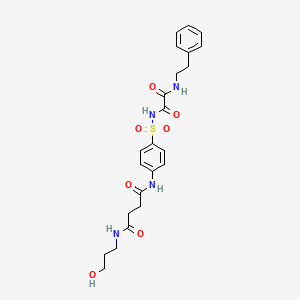

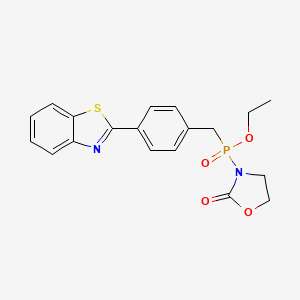
![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)


